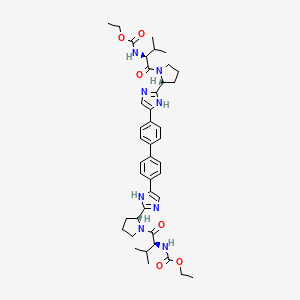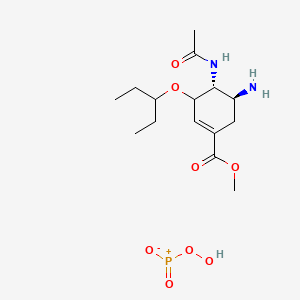
Oseltamivir Acid Methyl Ester Phosphate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oseltamivir Acid Methyl Ester Phosphate Salt is a derivative of oseltamivir, an antiviral medication primarily used to treat and prevent influenza A and B. This compound is known for its effectiveness in inhibiting the activity of the viral neuraminidase enzyme, which is crucial for the replication and infectivity of the influenza virus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Oseltamivir Acid Methyl Ester Phosphate Salt involves multiple steps starting from shikimic acid. The process includes esterification, protection and deprotection of functional groups, sulfonylation, selective azide replacement, reduction, and salification with phosphoric acid . The reaction conditions typically involve temperatures up to 45°C and the use of solvents like ethyl acetate .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves the treatment of oseltamivir base with ortho-phosphoric acid in ethyl acetate, followed by crystallization to achieve high purity .
Types of Reactions:
Oxidation and Reduction: The compound undergoes reduction reactions, particularly the reduction of azides to amines.
Substitution: Selective azide replacement and sulfonylation are key substitution reactions involved in its synthesis.
Common Reagents and Conditions:
Reagents: ortho-phosphoric acid, ethyl acetate, azides, sulfonylating agents.
Conditions: Reaction temperatures up to 45°C, slow cooling for crystallization.
Major Products: The major product formed is this compound, with high purity achieved through careful control of reaction conditions .
Aplicaciones Científicas De Investigación
Oseltamivir Acid Methyl Ester Phosphate Salt has a wide range of applications in scientific research:
Mecanismo De Acción
The compound exerts its effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the release of progeny virions from infected cells, thereby limiting viral replication and pathogenicity . The active metabolite, oseltamivir carboxylate, is responsible for this inhibitory action .
Comparación Con Compuestos Similares
- Zanamivir
- Peramivir
- Laninamivir
Comparison: Oseltamivir Acid Methyl Ester Phosphate Salt is unique due to its oral bioavailability and effectiveness against both influenza A and B viruses . Unlike zanamivir, which is inhaled, oseltamivir can be administered orally, making it more convenient for patients . Peramivir and laninamivir are also neuraminidase inhibitors but differ in their administration routes and pharmacokinetics .
Propiedades
Fórmula molecular |
C15H29N2O8P |
|---|---|
Peso molecular |
396.37 g/mol |
Nombre IUPAC |
hydroperoxy-oxido-oxophosphanium;methyl (4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;molecular hydrogen |
InChI |
InChI=1S/C15H26N2O4.HO4P.H2/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18;1-4-5(2)3;/h8,11-14H,5-7,16H2,1-4H3,(H,17,18);1H;1H/t12-,13?,14+;;/m0../s1 |
Clave InChI |
YPUXHAVCWHKPGF-KWSLSTAESA-N |
SMILES isomérico |
[HH].CCC(CC)OC1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC.OO[P+](=O)[O-] |
SMILES canónico |
[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC.OO[P+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
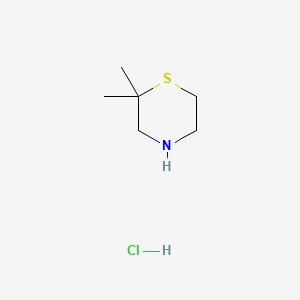
![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
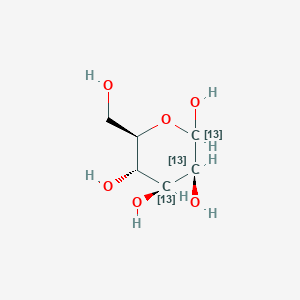
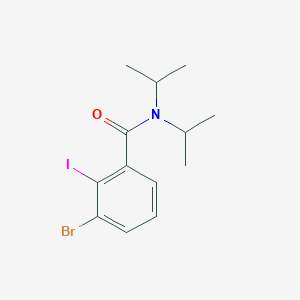
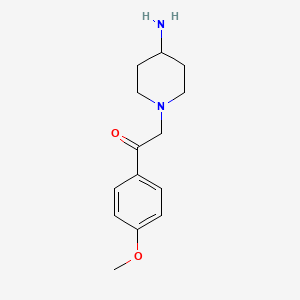
![[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate](/img/structure/B13849301.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-12-(3-oxobutanoyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13849308.png)
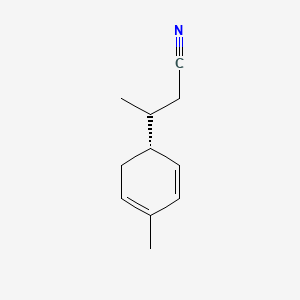
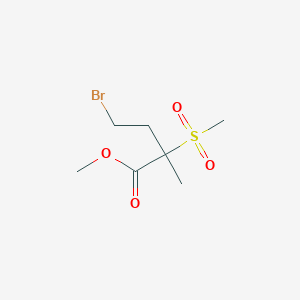

![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)
